Xanthatin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Xanthatin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Biological Activity, and Mechanisms of Action of a Promising Sesquiterpene Lactone
Introduction
Xanthatin is a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Xanthium genus, particularly Xanthium strumarium.[1][2] With a rich history in traditional medicine, this bioactive compound has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, quantitative biological data, experimental methodologies, and known signaling pathways of Xanthatin, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Xanthatin is classified as a xanthanolide, a subclass of sesquiterpene lactones characterized by a bicyclic structure featuring a seven-membered carbocycle fused to a γ-lactone ring.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Chemical Identifiers and Properties of Xanthatin
| Identifier | Value |
| IUPAC Name | (3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one[3][4] |
| Molecular Formula | C₁₅H₁₈O₃[3][4] |
| Molar Mass | 246.30 g/mol [5] |
| CAS Number | 26791-73-1[3][4] |
| SMILES | C[C@H]1C[C@H]2--INVALID-LINK--C(=C)C(=O)O2[3][4] |
| InChI | InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1[3][4] |
| InChIKey | RBRPTFMVULVGIC-ZTIIIDENSA-N[4][5] |
| Solubility | Soluble in chloroform, dichloromethane, methanol, and acetone; slightly soluble in cold water.[6][7] |
The key structural feature responsible for much of Xanthatin's biological activity is the α-methylene-γ-butyrolactone moiety, which can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) on target proteins.[3]
Biological Activities and Quantitative Data
Xanthatin exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data from various in vitro studies.
Anticancer Activity
Xanthatin has demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.
Table 2: In Vitro Anticancer Activity of Xanthatin (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Hep-G2 | Hepatocellular Carcinoma | 49.0 ± 1.2 | [6] |
| L1210 | Leukemia | 12.3 ± 0.9 | [6] |
| HT-29 | Colorectal Cancer | Data available, specific value not cited | [8][9][10] |
| HeLa | Cervical Cancer | Data available, specific value not cited | [8][9][10] |
| A549 | Non-Small-Cell Lung Cancer | Dose- and time-dependent cytotoxicity observed | [4] |
| MDA-MB-231 | Breast Cancer | Significant cell death observed | [3] |
| C6 | Glioma | Dose-dependent inhibition of viability (1-15 µM) | [1] |
| U251 | Glioma | Dose-dependent inhibition of viability (1-15 µM) | [1] |
Anti-inflammatory Activity
Xanthatin modulates key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of Xanthatin
| Assay | Target/Cell Line | Concentration | Inhibition | Reference |
| Prostaglandin E₂ (PGE₂) Synthesis | MIA PaCa-2 cells | 100 µg/mL | 24% | [5][11] |
| 5-Lipoxygenase Activity | - | 97 µg/mL | 92% | [5][11] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Significant reduction | [8][12] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Significant reduction | [8][12] |
Antimicrobial Activity
Xanthatin has shown inhibitory effects against various pathogenic microorganisms.
Table 4: In Vitro Antimicrobial Activity of Xanthatin (MIC Values)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacteria | 7.8 - 15.6 | [3] |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | Gram-positive bacteria | 7.8 - 15.6 | [3] |
| Various Fungi | - | 32 | [3] |
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of Xanthatin.
Isolation and Purification of Xanthatin from Xanthium spinosum
-
Extraction: The aerial parts of Xanthium spinosum are subjected to aqueous extraction. This process also facilitates the conversion of xanthinin (B1684194) to xanthatin.
-
Chromatography: The crude extract is then subjected to column chromatography on silica (B1680970) gel.
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Elution: A solvent gradient ranging from 100% hexane (B92381) to 100% ethyl acetate (B1210297) is used for elution. Xanthatin is typically eluted with a 1:1 mixture of hexane and ethyl acetate.
-
Purification: The collected fractions containing xanthatin are pooled and further purified by column chromatography to achieve high purity (e.g., 99.9%).[6][7]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[7]
-
Treatment: The cells are then treated with various concentrations of Xanthatin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 4 hours) at 37°C.[7][13]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: Xanthatin is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of Xanthatin that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanism of Action
Xanthatin exerts its biological effects by modulating several key signaling pathways implicated in cell growth, survival, and inflammation. Its ability to act as a covalent inhibitor is central to its mechanism of action.
Inhibition of NF-κB and STAT3 Signaling
Xanthatin has been shown to be a potent inhibitor of both the NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3) signaling pathways.[3][6][8][12] This dual inhibitory activity is particularly relevant for its anticancer and anti-inflammatory effects, as aberrant activation of these pathways is a hallmark of many cancers and inflammatory diseases.[3]
The mechanism of inhibition involves the direct covalent binding of Xanthatin to key kinases in these pathways. Specifically, Xanthatin has been shown to covalently bind to Janus kinases (JAKs) and IκB kinase (IKK), thereby inhibiting their kinase activity and preventing the downstream activation of STAT3 and NF-κB, respectively.[3][14]
Modulation of PI3K-Akt-mTOR and Apoptosis Pathways
In glioma cells, Xanthatin has been found to suppress proliferation and induce apoptosis by inhibiting autophagy through the activation of the PI3K-Akt-mTOR signaling pathway.[5][15] Furthermore, Xanthatin can induce apoptosis in various cancer cells through the intrinsic, mitochondria-mediated pathway, involving the upregulation of the tumor suppressor p53 and the activation of caspases.[4] It has also been shown to induce endoplasmic reticulum (ER) stress-dependent apoptosis.[1]
Conclusion
Xanthatin is a multifaceted natural product with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its well-defined chemical structure, coupled with a growing body of evidence on its biological activities and mechanisms of action, makes it a compelling lead compound for further investigation. The ability of Xanthatin to covalently target key signaling molecules like JAK and IKK provides a strong rationale for its potent and selective effects. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the development of synthetic analogs with improved therapeutic profiles. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the therapeutic potential of Xanthatin.
References
- 1. Xanthatin induces glioma cell apoptosis and inhibits tumor growth via activating endoplasmic reticulum stress-dependent CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthatin Induces Cell Cycle Arrest at G2/M Checkpoint and Apoptosis via Disrupting NF-κB Pathway in A549 Non-Small-Cell Lung Cancer Cells [mdpi.com]
- 5. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K-Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (−)-Xanthatin Selectively Induces GADD45γ and Stimulates Caspase-Independent Cell Death in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
